molecular formula C10H9BrN2O B1400087 3-bromo-N-(cyanomethyl)-2-methylbenzamide CAS No. 1491360-65-6

3-bromo-N-(cyanomethyl)-2-methylbenzamide

Cat. No.: B1400087
CAS No.: 1491360-65-6
M. Wt: 253.09 g/mol
InChI Key: NBJZSDVYOLRXLS-UHFFFAOYSA-N
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Description

3-Bromo-N-(cyanomethyl)-2-methylbenzamide is an organic compound characterized by the presence of a bromine atom, a cyanomethyl group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(cyanomethyl)-2-methylbenzamide typically involves the bromination of N-(cyanomethyl)-2-methylbenzamide. This can be achieved through the reaction of N-(cyanomethyl)-2-methylbenzamide with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(cyanomethyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyanomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products:

    Substitution: Products depend on the nucleophile used (e.g., amine derivatives, thioethers).

    Reduction: Aminomethyl derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

3-Bromo-N-(cyanomethyl)-2-methylbenzamide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-bromo-N-(cyanomethyl)-2-methylbenzamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine and cyanomethyl groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Bromo-N-methylbenzamide: Lacks the cyanomethyl group, making it less versatile in certain synthetic applications.

    2-Methylbenzamide: Lacks both the bromine and cyanomethyl groups, resulting in different reactivity and applications.

    3-Bromo-N-(cyanomethyl)benzamide: Similar structure but without the methyl group, affecting its steric and electronic properties.

Uniqueness: 3-Bromo-N-(cyanomethyl)-2-methylbenzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

3-bromo-N-(cyanomethyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-7-8(3-2-4-9(7)11)10(14)13-6-5-12/h2-4H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJZSDVYOLRXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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